Higher Computed Lipophilicity (XLogP3) May Favor Membrane Permeability Over Simpler Acetamide Analogs
The target compound exhibits a computed XLogP3 of 2.5, compared with 0.9 for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide, which lacks the phenoxy group entirely [1]. This 1.6-unit logP difference suggests the target compound would partition more favorably into lipid bilayers, a property relevant for cell-based assays and in vivo applications where passive membrane diffusion influences compound exposure. The comparison is based on PubChem-computed XLogP3 values using the same algorithm, enabling cross-study comparability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 [1] |
| Comparator Or Baseline | N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide: XLogP3 = 0.9 [1] |
| Quantified Difference | Δ XLogP3 = +1.6 (2.8-fold higher on log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For cell-permeability-dependent assays, a logP difference of 1.6 can translate to orders-of-magnitude differences in membrane partitioning, making the phenoxy-bearing compound the relevant choice for intracellular target engagement studies.
- [1] PubChem Compound Summaries for CID 86264420 and CID 76147868. National Center for Biotechnology Information, 2025. View Source
